N-(3-Indolylformyl)-L-phenylalanine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(1H-indole-3-carbonylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-17(14-11-19-15-9-5-4-8-13(14)15)20-16(18(22)23)10-12-6-2-1-3-7-12/h1-9,11,16,19H,10H2,(H,20,21)(H,22,23)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJAVOYAYRHTGQ-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 3 Indolylformyl L Phenylalanine and Its Precursors
Advanced Synthetic Strategies for L-Phenylalanine Core Moiety
The production of the essential amino acid L-phenylalanine, a critical precursor for the synthesis of N-(3-Indolylformyl)-L-phenylalanine, has been a major focus of biotechnological and chemical research. Advanced strategies have been developed to achieve high yields and stereoselectivity, moving beyond classical chemical synthesis. These methods primarily fall into two categories: chemo-enzymatic approaches and microbial fermentation.
Chemo-Enzymatic Approaches for Stereoselective Synthesis
Chemo-enzymatic synthesis combines the advantages of chemical reactions with the high selectivity and efficiency of biological catalysts. A prominent enzymatic approach for L-phenylalanine synthesis involves the use of phenylalanine ammonia (B1221849) lyases (PALs). These enzymes naturally catalyze the reversible elimination of ammonia from L-phenylalanine to form trans-cinnamic acid. waters.com By manipulating reaction conditions, specifically by using high concentrations of ammonia, the reverse reaction can be favored, leading to the stereoselective synthesis of L-phenylalanine and its analogs from corresponding cinnamic acid derivatives. waters.com
The process often starts with cinnamic acids, which are readily available and inexpensive starting materials. nih.gov The key advantages of using enzymes like PAL are their high enantioselectivity and chemoselectivity, which allows for the production of optically pure L-phenylalanine. waters.com Research has explored the immobilization of PALs on solid supports, which enhances catalyst reusability and stability, making the process more scalable and cost-efficient. waters.com Continuous flow reactor systems incorporating immobilized PALs have demonstrated excellent conversions (up to 89% ± 5%) and significantly shorter reaction times (around 20 minutes). waters.com
Multi-enzymatic cascade reactions represent another sophisticated chemo-enzymatic strategy. These one-pot systems can couple the PAL-catalyzed amination with other enzymatic steps to enhance yield and optical purity. For instance, a cascade process can be designed to convert a range of cinnamic acids into optically pure L-phenylalanine derivatives, demonstrating the versatility of these biocatalytic systems. nih.govnih.gov
A notable chemo-enzymatic method involves a three-enzyme system using hydantoinase, carbamoylase, and hydantoin (B18101) racemase. This system can convert D,L-5-monosubstituted hydantoins into optically pure L-amino acids. For example, the synthesis of L-phenylalanine has been demonstrated in a continuously stirred tank reactor using Arthrobacter aurescens cells, which contain the necessary enzymes. sigmaaldrich.com
Microbial Fermentation and Genetic Engineering for L-Phenylalanine Production
Microbial fermentation has become an attractive and environmentally friendly method for the large-scale production of L-phenylalanine from inexpensive raw materials like glucose. acs.orgnih.gov The bacterium Escherichia coli is a widely used model organism for this purpose due to its well-understood genetic background, rapid growth, and ease of genetic manipulation. acs.orgnih.gov
Wild-type E. coli produces L-phenylalanine, but its synthesis is tightly regulated by feedback inhibition and complex metabolic controls, limiting the yield. acs.org Therefore, metabolic engineering is extensively employed to create recombinant strains with enhanced production capabilities. Key genetic engineering strategies include:
Deregulation of Biosynthetic Pathways: This involves inactivating or modifying regulatory genes like tyrR and trpR to remove feedback inhibition caused by the accumulation of aromatic amino acids. acs.org Key enzymes in the pathway, such as DAHP synthase and CM-PDT, which are sensitive to L-phenylalanine concentrations, are often engineered to be feedback-resistant. acs.org
Increasing Precursor Supply: The central metabolic pathway is engineered to direct more carbon flux towards the L-phenylalanine synthesis pathway. This often involves increasing the intracellular levels of precursors like phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). uni-kiel.de Strategies include inactivating the phosphotransferase system (PTS) for glucose uptake and modulating the expression of genes like galP (galactose permease) and glk (glucokinase). uni-kiel.de
Blocking Competing Pathways: To maximize the carbon flow to L-phenylalanine, pathways leading to the formation of by-products are blocked or downregulated. nih.gov
Enhancing Product Export: Facilitating the secretion of L-phenylalanine from the cell can reduce intracellular accumulation and associated feedback inhibition. nih.gov
Improving Cellular Tolerance: High concentrations of L-phenylalanine can be toxic to the cells. Adaptive evolution and genetic modifications, such as overexpressing the transcriptional regulator MarA, have been used to enhance cell membrane integrity and improve tolerance, leading to higher final titers. nih.gov
Through these systematic engineering approaches, researchers have developed E. coli strains capable of producing high titers of L-phenylalanine. For instance, engineered strains have achieved production levels of up to 80.48 g/L in fed-batch fermentation processes. nih.gov Optimization of fermentation conditions, such as dissolved oxygen levels and the controlled feeding of nutrients like nitrogen and tyrosine, further enhances productivity. nih.govnih.gov
| Strain | Key Engineering Strategy | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
|---|---|---|---|---|---|
| E. coli PHE05 | Adaptive evolution, overexpression of MarA for improved tolerance | 80.48 | 0.27 | 1.68 | nih.gov |
| E. coli Xllp21 | PTS inactivation, TyrR engineering, aroD promoter optimization | 72.9 | N/A | N/A | uni-kiel.de |
| E. coli MPH-3 | Blocking by-product pathways, increasing precursor supply | 19.24 | 0.279 | N/A | nih.gov |
| E. coli YP1617 | Nitrogen source optimization, phased L-tyrosine feeding | 56.20 | N/A | N/A | nih.gov |
Synthesis of this compound
The synthesis of this compound involves the formation of an amide bond between the carboxylic acid group of indole-3-carboxylic acid and the amino group of L-phenylalanine. This reaction is a standard peptide coupling procedure.
Established Reaction Pathways and Conditions
The primary method for synthesizing this compound is through a peptide coupling reaction. bachem.com In this process, the carboxylic acid moiety of indole-3-carboxylic acid is first activated by a coupling reagent. This activated intermediate then reacts with the nucleophilic amino group of L-phenylalanine (or its ester derivative) to form the desired amide bond. uni-kiel.debachem.com
Commonly used coupling reagents and methodologies applicable to this synthesis include:
Carbodiimides with Additives: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) are frequently used. bachem.com To suppress racemization at the chiral center of L-phenylalanine and improve reaction efficiency, additives such as N-hydroxysuccinimide (NHS) or N-hydroxybenzotriazole (HOBt) are typically included. uni-kiel.denih.gov The EDC·HCl/NHS strategy is a well-established protocol for coupling amino acids with carboxylic acids, yielding the desired products in moderate to good yields (62-88% in similar systems) while preserving the stereochemistry. nih.gov
Onium Salts: Uronium/aminium-based reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly effective. nih.gov The HBTU/HOBt coupling protocol, often carried out in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), is a standard method in solid-phase peptide synthesis (SPPS) and can be readily applied to solution-phase synthesis. nih.gov This method has been successfully used to couple indole-3-carboxylic acid to dipeptides. nih.gov
The reaction is typically carried out in an anhydrous polar aprotic solvent such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), or acetonitrile (B52724) (MeCN) at room temperature. nih.govderpharmachemica.com
A general reaction scheme is as follows:
Indole-3-carboxylic acid and a coupling reagent (e.g., HBTU, EDC·HCl) are mixed in an appropriate solvent. An additive (e.g., HOBt, NHS) may be included.
A base (e.g., DIPEA) is added to facilitate the reaction and neutralize any acidic byproducts.
L-phenylalanine methyl or ethyl ester hydrochloride is added to the activated indole-3-carboxylic acid. Using an ester-protected form of phenylalanine prevents self-polymerization and side reactions involving its carboxylic acid group.
The reaction mixture is stirred for several hours until completion, which can be monitored by techniques like thin-layer chromatography (TLC).
Following the reaction, a standard aqueous workup is performed, and the product is purified, typically by column chromatography or recrystallization.
If an ester of L-phenylalanine was used, a final saponification step (e.g., using LiOH or NaOH) is required to hydrolyze the ester and yield the final this compound product.
Optimization of Synthetic Parameters for Yield and Purity
Optimizing the synthesis of this compound is crucial for maximizing yield and ensuring high chemical and stereochemical purity. Key parameters to consider include the choice of coupling reagents, additives, base, solvent, and reaction temperature.
Minimizing Racemization: The primary challenge in peptide coupling is preventing the racemization of the chiral amino acid, L-phenylalanine. Racemization can occur via the formation of an oxazolone (B7731731) intermediate. uni-kiel.de
Coupling Reagents and Additives: The choice of coupling reagent and the use of racemization-suppressing additives are critical. Combinations like HBTU/HOBt or EDC/NHS are known to minimize the loss of optical integrity. uni-kiel.denih.gov
Base: The type and amount of base used can influence racemization. Weaker bases like N-methylmorpholine (NMM) or sym-collidine are sometimes preferred over stronger, more sterically hindered bases like DIPEA, as they can lead to lower levels of racemization in sensitive couplings. bachem.com
Temperature: Lowering the reaction temperature can also help to reduce the rate of racemization.
Improving Yield:
Stoichiometry: Adjusting the stoichiometry of the reactants is important. A slight excess of the indole-3-carboxylic acid and coupling reagents relative to the L-phenylalanine ester is often used to drive the reaction to completion.
Solvent: The choice of solvent can impact reaction rates and solubility of reactants. DMF is a common choice for its excellent solvating properties for peptides and coupling reagents.
Reaction Time: Monitoring the reaction progress using TLC or HPLC allows for determination of the optimal reaction time, preventing the formation of degradation products from prolonged reaction times.
| Coupling System | Typical Base | Common Solvents | Key Advantages/Considerations | Reference |
|---|---|---|---|---|
| EDC·HCl / NHS | DIPEA, NMM | DMF, DCM | Good for suppressing racemization; water-soluble byproducts are easily removed. | nih.gov |
| HBTU / HOBt | DIPEA, NMM | DMF, NMP | Fast reaction rates, high coupling efficiency. Requires a base. | nih.gov |
| DCC / HOBt | NMM (if starting with salt) | DMF, DCM | Classic, cost-effective reagent. Dicyclohexylurea (DCU) byproduct is insoluble and can be filtered off, but may complicate purification. | bachem.com |
Derivatization and Analog Synthesis Strategies for this compound
The structure of this compound can be modified through various derivatization and analog synthesis strategies to explore structure-activity relationships or to facilitate analysis.
Derivatization for Analysis: For analytical purposes, such as quantification by HPLC or GC-MS, the functional groups of N-acyl amino acids can be derivatized to enhance their detectability or volatility.
Carboxylic Acid Derivatization: The free carboxylic acid group can be esterified to create a more volatile derivative for GC analysis or to introduce a chromophore/fluorophore for UV or fluorescence detection in HPLC. A common method involves derivatization with 2,4′-dibromoacetophenone to form 4′-bromophenacyl esters, which are suitable for spectrophotometric detection. researchgate.netmdpi.com Another strategy uses 3-nitrophenylhydrazine (B1228671) (3-NPH) in the presence of EDC to derivatize the carboxyl group, significantly improving detection sensitivity in LC-MS analysis. acs.org
Silylation: For GC-MS analysis, the active hydrogens on the indole (B1671886) N-H and the carboxylic acid O-H can be replaced with nonpolar silyl (B83357) groups. Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to form stable tert-butyl dimethylsilyl (TBDMS) derivatives that are more volatile and less prone to degradation from moisture. sigmaaldrich.com
Analog Synthesis: Analogs of this compound can be synthesized by modifying either the indole or the phenylalanine moiety.
Modification of the Indole Ring:
Substitution on the Indole Ring: Analogs can be created by starting with substituted indole-3-carboxylic acids. Various substituents (e.g., halogens, alkyl, methoxy (B1213986) groups) can be introduced onto the benzene (B151609) ring of the indole nucleus to probe electronic and steric effects.
N-Alkylation/Acylation of the Indole: The nitrogen of the indole ring can be alkylated or acylated. For example, N-acylation of indole-3-carboxaldehyde (B46971) with chloroacetyl chloride, followed by coupling with amines, has been used to generate a series of novel indole analogs. derpharmachemica.com Similarly, N-indolated amino acids can be synthesized through metal-free, one-pot procedures starting from 2-alkynylanilines. bohrium.com
Modification of the Phenylalanine Moiety:
Ring-Substituted Phenylalanines: Instead of L-phenylalanine, various ring-substituted phenylalanine analogs (e.g., fluoro-, chloro-, or nitro-phenylalanine) can be coupled with indole-3-carboxylic acid. These precursors can be synthesized chemo-enzymatically using PALs on substituted cinnamic acids. nih.gov
Other Amino Acids: A wide range of natural or unnatural amino acids can be used in place of L-phenylalanine to explore the impact of the side chain on biological activity. The same peptide coupling methodologies would apply.
Modification of the Amide Linker: The core amide bond can be altered, although this is a more significant structural change. For example, replacing the carbonyl group or altering the spacing between the indole and phenylalanine moieties would lead to fundamentally different analogs.
These synthetic strategies provide a versatile toolkit for creating a library of analogs based on the this compound scaffold, enabling detailed investigation of its chemical and biological properties.
Construction of Novel Peptidomimetics and Biologically Active Conjugates
The unique structure of this compound, which combines an indole moiety with an amino acid, makes it a valuable scaffold for the development of peptidomimetics and biologically active conjugates. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as stability and bioavailability. The indole group, a privileged structure in medicinal chemistry, can interact with various biological targets, while the L-phenylalanine portion provides a peptide-like backbone.
The synthesis of such molecules often involves coupling the this compound core with other chemical entities. For instance, the design of non-peptide peptidomimetic inhibitors, such as those based on a piperidine (B6355638) structure, can be conceptualized from peptide-derived inhibitors. nih.gov This approach involves modifying the enzyme active site conformation in a mechanistically related manner to accommodate the new structure. nih.gov
Furthermore, this compound can be considered a conjugate of indole-3-carboxylic acid and L-phenylalanine. This is analogous to other naturally occurring amino acid conjugates, such as N-(3-Indolylacetyl)-L-phenylalanine (IAA-Phe), which is a metabolite of the plant hormone indole-3-acetic acid (IAA). The synthesis of new conjugates can lead to compounds with novel biological activities. For example, Streptomyces species are known to produce bioactive metabolites like N-acetyl-3,4-dihydroxy-L-phenylalanine, which demonstrates that modifications to the phenylalanine structure can result in compounds with antibacterial and enzyme-inhibiting properties. nih.gov
Chemical Modification and Functionalization for Enhanced Research Utility
To explore and enhance its utility in research, this compound can undergo various chemical modifications and functionalizations. These transformations can be targeted at the indole ring, the amide linkage, or the phenylalanine side chain, providing a diverse set of tools for creating derivatives with specific properties.
Key functionalization strategies for precursors like L-phenylalanine can be adapted for this compound. These include:
N-Alkylation: The nitrogen of the amide or the indole ring can be alkylated. For example, N-methyl L-phenylalanine has been synthesized via reductive amination of Schiff base amino esters. researchgate.net
Protecting Group Chemistry: The amino and carboxyl groups of the phenylalanine moiety can be protected to allow for selective reactions at other parts of the molecule. The N-Boc (tert-butyloxycarbonyl) protecting group is commonly used for the amino group of L-amino acids, which can then undergo further peptide coupling reactions. nih.gov
Ring Opening Reactions: Functionalized phenylalanine derivatives can be synthesized through the ring-opening of precursors like 3-arylaziridine-2-carboxylic esters. researchgate.net This method allows for the introduction of various nucleophiles to create a library of derivatives. researchgate.net
These modifications are instrumental in developing probes for biochemical assays, creating building blocks for solid-phase synthesis, or altering the pharmacokinetic properties of the molecule for biological studies.
Enantioselective Synthesis and Chirality Control in Phenylalanine Derivatives
The biological activity of chiral molecules like this compound is often dependent on their stereochemistry. Therefore, controlling the chirality during the synthesis of its precursor, L-phenylalanine, and its derivatives is of utmost importance. Enantioselective synthesis aims to produce a single enantiomer, which is crucial for ensuring the desired biological effect and avoiding potential off-target effects from the other enantiomer.
Several advanced methods have been developed for the enantioselective synthesis of phenylalanine derivatives:
Asymmetric Catalysis: Rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to dehydroalanine (B155165) derivatives is a powerful method for producing highly enantioselective functionalized phenylalanine derivatives, with yields up to 99% and enantiomeric excesses (ee) up to 95%. acs.org Phase transfer catalysts, such as cinchona alkaloid quaternary ammonium (B1175870) salts, are also effective in the asymmetric α-alkylation of glycine (B1666218) Schiff bases to yield both (R)- and (S)-enantiomers of unnatural α-amino acid derivatives with excellent yields and enantioselectivity. nih.gov
Biocatalysis: Enzymes offer a green and highly selective alternative for chiral synthesis. Phenylalanine ammonia lyases (PALs) can be used to synthesize both D- and L-phenylalanine derivatives from cinnamic acids. nih.govfrontiersin.org By coupling PAL amination with a chemoenzymatic deracemization process, substituted D-phenylalanines can be obtained in high yield and excellent optical purity. nih.gov
Organocatalysis: Chiral imidazolidinone organocatalysts can be used for the enantioselective α-functionalization of aldehydes, a method that has been successfully applied to the synthesis of pharmacologically relevant compounds. acs.org
| Method | Catalyst/Enzyme | Key Features | Reported Yield/Enantioselectivity |
|---|---|---|---|
| Asymmetric Conjugate Addition | Rh(I)/Chiral Ligand | Facile preparation of chiral functionalized phenylalanines from dehydroalanine. acs.org | Up to 99% yield, 95% ee. acs.org |
| Asymmetric α-Alkylation | Cinchona Alkaloid Phase Transfer Catalyst | Synthesis of both (R)- and (S)-enantiomers of unnatural α-amino acid derivatives. nih.gov | Excellent yields and enantioselectivity. nih.gov |
| Biocatalytic Amination | Phenylalanine Ammonia Lyase (PAL) | Synthesis of D- and L-phenylalanine derivatives from cinnamic acids. nih.gov | High yield and excellent optical purity. nih.gov |
| Organophotocatalysis | Chiral Imidazolidinone | Enantioselective α-functionalization of aldehydes. acs.org | High yields and up to 92% ee. acs.org |
Mechanisms of Racemization during Amidation Reactions
A significant challenge in the synthesis of peptides and related compounds is the risk of racemization, where the desired stereocenter loses its configuration. This is particularly relevant during the amidation reaction that forms the peptide bond. Understanding the mechanisms of racemization is key to preventing it.
There are two primary pathways for racemization in peptide synthesis:
Direct Enolization: A base can directly abstract the α-proton of the activated carboxylic acid, leading to a planar enolate intermediate that can be protonated from either face, resulting in a racemic mixture. highfine.com
Azlactone (Oxazolone) Formation: The activated amino acid can cyclize to form an azlactone intermediate. oup.com The α-proton of the azlactone is highly acidic and can be easily removed by a base, leading to a planar, achiral intermediate. highfine.comoup.com Subsequent reaction with an amine will produce a racemic product. oup.com
The extent of racemization is influenced by several factors:
Coupling Reagents: Some coupling reagents are more prone to causing racemization than others.
Base: The strength and steric hindrance of the base used can significantly impact the rate of racemization. highfine.com For example, sterically hindered bases like 2,4,6-collidine tend to produce less racemization compared to less hindered bases like triethylamine (B128534). highfine.com
Solvent and Temperature: The reaction conditions also play a crucial role in controlling racemization.
A plausible mechanism for racemization during the direct amidation of unprotected amino acids involves the coordination of both the amine and the carboxylic acid to a borate (B1201080) reagent, forming a cyclic intermediate. rsc.org Deprotonation of this intermediate can lead to a formally aromatic heterocyclic enolate, which is a precursor to racemization. rsc.org
| Factor | Influence on Racemization | Example/Note |
|---|---|---|
| Coupling Reagent | Choice of reagent can promote or suppress racemization. | Certain reagents are known to have a higher tendency for racemization. oup.com |
| Base | Stronger, less sterically hindered bases can increase racemization. highfine.com | 2,4,6-collidine is often preferred over triethylamine to minimize racemization. highfine.com |
| Reaction Intermediate | Formation of azlactone intermediates is a major pathway for racemization. highfine.comoup.com | The acidity of the α-proton in the azlactone facilitates racemization. oup.com |
| Solvent | The polarity and nature of the solvent can affect reaction rates and intermediate stability. | - |
Stereochemical Purity Assessment in Synthetic Intermediates
Ensuring the stereochemical purity of synthetic intermediates and the final product is a critical quality control step. Several analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) being one of the most powerful and widely used methods.
Methods for assessing stereochemical purity include:
Chiral HPLC: This technique uses a chiral stationary phase (CSP) that can interact differently with the two enantiomers of a compound, leading to their separation. sigmaaldrich.com Various types of CSPs are available, including those based on cyclodextrins and macrocyclic antibiotics. sigmaaldrich.com This method can be used to directly analyze the enantiomeric composition of a sample. acs.org
Derivatization followed by HPLC: The enantiomers can be reacted with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers. researchgate.net These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. researchgate.net
Chiral HPLC-Mass Spectrometry (HPLC-MS): Combining chiral chromatography with mass spectrometry provides both separation and sensitive detection, allowing for the quantification of trace levels of the undesired enantiomer. digitellinc.com This is particularly useful for analyzing the enantiomeric purity of peptides after hydrolysis. digitellinc.com
| Technique | Principle | Advantages |
|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. sigmaaldrich.com | Direct analysis without derivatization. |
| Derivatization with Chiral Reagent followed by HPLC | Conversion of enantiomers into diastereomers, which are then separated on an achiral column. researchgate.net | Wide applicability and use of standard HPLC columns. |
| Chiral HPLC-ESI-MS/MS | Separation by chiral HPLC coupled with sensitive and selective mass spectrometric detection. digitellinc.com | High sensitivity and accuracy for quantifying trace enantiomeric impurities. digitellinc.com |
Biochemical and Cellular Mechanism of Action Studies of N 3 Indolylformyl L Phenylalanine and Its Metabolites/derivatives
Investigation of Interactions with Biological Targets and Receptors
The biological activity of phenylalanine derivatives is often characterized by their interactions with various enzymes and receptors, leading to the modulation of critical signaling pathways.
Enzyme Modulation and Inhibition by Phenylalanine Derivatives
L-phenylalanine and its analogues are known to modulate the activity of several key enzymes involved in metabolic pathways. In the biosynthesis of aromatic amino acids in some organisms, L-phenylalanine acts as a feedback inhibitor for enzymes like 3-deoxy-d-arabinoheptulosonate 7-phosphate synthase. nih.gov This regulation is crucial for controlling the metabolic flux towards the synthesis of tyrosine and tryptophan. nih.gov For instance, hypersensitivity of this enzyme to L-phenylalanine can lead to growth inhibition by depleting the necessary precursors for other aromatic amino acids. nih.gov
Another enzyme, prephenate dehydratase, also exhibits allosteric regulation, being inhibited by L-phenylalanine and activated by L-tyrosine. nih.gov Furthermore, intermediates of the phenylpropanoid pathway, such as cinnamic acid, have been shown to inhibit the activity of phenylalanine ammonia-lyase (PAL). nih.gov
Table 1: Enzyme Modulation by Phenylalanine and Related Compounds
| Enzyme | Modulator | Effect |
|---|---|---|
| 3-deoxy-d-arabinoheptulosonate 7-phosphate synthase | L-phenylalanine | Feedback Inhibition nih.gov |
| Prephenate dehydratase | L-phenylalanine | Inhibition nih.gov |
| Prephenate dehydratase | L-tyrosine | Activation nih.gov |
Receptor Binding and Ligand Activity (e.g., NMDA, AMPA, α2δ Ca2+ channels, Calcium-Sensing Receptor)
L-phenylalanine has been identified as a modulator of several important receptors in the nervous system and other tissues. It acts as a competitive antagonist at the glycine (B1666218) binding site of the NMDA receptor and the glutamate (B1630785) binding site of the AMPA receptor. wikipedia.org Additionally, L-phenylalanine functions as an antagonist at α2δ Ca2+ calcium channels. wikipedia.org
A significant body of research highlights the role of L-phenylalanine as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). nih.govnih.govnih.gov The CaSR is a G protein-coupled receptor crucial for calcium homeostasis. L-phenylalanine binds to a site in the receptor's extracellular domain, enhancing its sensitivity and cooperative activation by calcium. nih.govnih.gov This interaction is important for processes like gut hormone release. nih.gov
Table 2: Receptor Activity of L-Phenylalanine
| Receptor | Binding Site | Activity | Ki / KB |
|---|---|---|---|
| NMDA Receptor | Glycine site | Competitive Antagonist | 573 μM (KB) wikipedia.org |
| AMPA Receptor | Glutamate site | Competitive Antagonist | wikipedia.org |
| α2δ Ca2+ channels | Antagonist | 980 nM (Ki) wikipedia.org |
Elucidation of Roles in Metabolic Pathways and Cellular Processes
The involvement of phenylalanine and its derivatives extends to fundamental cellular processes, including the biosynthesis of essential molecules and the regulation of energy metabolism.
Involvement in Aromatic Amino Acid Biosynthesis and Regulation
L-phenylalanine is a product of the shikimate pathway, a metabolic route used by bacteria, archaea, fungi, algae, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). youtube.comresearchgate.net This pathway starts with precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway, leading to the branch-point metabolite chorismate. youtube.com In many organisms, the pathway leading to phenylalanine and tyrosine biosynthesis is tightly regulated. For example, in the actinomycete Amycolatopsis methanolica, distinct pathways for L-phenylalanine and L-tyrosine synthesis have been identified, involving enzymes such as prephenate dehydratase and arogenate dehydrogenase. nih.gov The regulation of these pathways is critical for cellular function, as demonstrated by the growth inhibition in a cyanobacterium species due to the hypersensitivity of an early pathway enzyme to L-phenylalanine feedback. nih.gov
Contributions to Neurotransmitter Metabolism (Dopamine, Norepinephrine (B1679862), Epinephrine)
L-phenylalanine is an essential precursor for the synthesis of catecholamine neurotransmitters: dopamine (B1211576), norepinephrine (noradrenaline), and epinephrine (B1671497) (adrenaline). wikipedia.orgsigmaaldrich.comnih.govmetwarebio.com The metabolic conversion begins with the hydroxylation of L-phenylalanine to L-tyrosine by the enzyme phenylalanine hydroxylase, primarily in the liver. sigmaaldrich.comnih.gov Tyrosine is then transported into catecholaminergic neurons. sigmaaldrich.com
The subsequent steps involve the conversion of L-tyrosine to L-DOPA by tyrosine hydroxylase (the rate-limiting step), followed by the decarboxylation of L-DOPA to dopamine. nih.gov In noradrenergic neurons, dopamine is then converted to norepinephrine by dopamine-β-hydroxylase. sigmaaldrich.comnih.gov Finally, norepinephrine can be methylated to form epinephrine. nih.gov The availability of phenylalanine can thus influence the rate of catecholamine synthesis in the brain. sigmaaldrich.com
Influence on Cellular Energy Metabolism (Glycolysis, Oxidative Phosphorylation)
Recent studies have begun to explore the impact of amino acids on cellular energy metabolism. Research on cultured hepatocytes has shown that L-phenylalanine can inhibit glycolysis. nih.gov Specifically, treatment with phenylalanine was found to decrease the extracellular acidification rate (ECAR), an indicator of glycolysis, without affecting the oxygen consumption rate (OCR), which reflects mitochondrial respiration. nih.gov Further investigation revealed that a metabolite of phenylalanine, phenylpyruvate, also inhibits glycolysis. nih.gov The citric acid cycle and oxidative phosphorylation are central to energy production, and amino acids can be converted into substrates for these pathways. researchgate.net
Regulation of Immune Cell Function and Metabolic Checkpoints
The intricate interplay between metabolism and immune cell function is a rapidly evolving field of study. Metabolic parameters have a direct role in regulating immune cell responses, with the metabolism of aromatic amino acids like tryptophan and phenylalanine playing a central role. nih.gov Disturbances in the metabolism of these amino acids are linked to neuropsychiatric conditions that often accompany inflammatory disorders, highlighting the systemic impact of these pathways. nih.gov
L-phenylalanine has been identified as a metabolic checkpoint for human Th2 cells. biorxiv.org Increased intracellular levels of L-phenylalanine have been shown to boost glycolysis while limiting oxidative phosphorylation in various T-cell subsets, including memory CD4+ T cells and Th2 cells. biorxiv.orgbiorxiv.org This metabolic shift has functional consequences, as L-phenylalanine can restrain the proliferation of memory CD4+ T cells and inhibit the proliferation and differentiation of Th2 cells. biorxiv.orgbiorxiv.org In the context of allergic responses, an impairment in the LAT1-dependent transport of L-phenylalanine into Th2 cells has been observed, leading to increased intracellular processing and an expansion of pathogenic Th2 cells. biorxiv.org
The enzyme indoleamine 2,3-dioxygenase (IDO) is a key regulator of immune responses through its catabolism of tryptophan. nih.gov IDO activity can suppress immune responses by depleting local tryptophan concentrations and by producing metabolites like kynurenine, which acts on the aryl hydrocarbon receptor. nih.gov This enzymatic pathway is a critical component of metabolic immune regulation and is a target for therapeutic intervention in a variety of diseases, including cancer and chronic infections. nih.gov
The availability of amino acids in the microenvironment, often controlled by antigen-presenting cells (APCs), significantly affects T-cell proliferation and activation. researchgate.net For instance, the activation of T-cells is dependent on the concentration of cysteine, which is supplied by APCs. researchgate.net This highlights the broader principle that amino acid metabolism is a critical control point for immune cell function.
Characterization of Transport Mechanisms Across Biological Barriers (e.g., LAT1, Blood-Brain Barrier)
The transport of molecules across biological barriers, such as the blood-brain barrier (BBB), is a tightly regulated process crucial for maintaining homeostasis and for the delivery of therapeutic agents. The L-type amino acid transporter 1 (LAT1), also known as SLC7A5, is a key player in this process, responsible for the transport of large neutral amino acids, including phenylalanine. nih.govprekulab.com
LAT1 is a sodium-independent, heterodimeric transporter that is highly expressed at the BBB and in tumor cells. nih.govnih.govsolvobiotech.com Its primary function is to mediate the exchange of essential amino acids like leucine (B10760876) and phenylalanine. nih.gov The affinity of LAT1 for L-phenylalanine is notably high, which has significant implications for conditions like phenylketonuria (PKU), where elevated plasma phenylalanine levels can outcompete other essential amino acids for transport into the brain. nih.govprekulab.com
Studies using in situ brain perfusion have provided precise kinetic constants for L-phenylalanine transport across the BBB. nih.gov This research has shown that L-phenylalanine influx is a sodium-independent process involving both a saturable and a non-saturable component. nih.gov The presence of competing amino acids in the plasma significantly inhibits L-phenylalanine transport, increasing its apparent Km value. nih.gov
The structural features of molecules that interact with LAT1 have been extensively studied to facilitate the design of drugs that can effectively cross the BBB. nih.gov For recognition by LAT1, the presence of free carboxyl and amine groups is required. nih.gov Furthermore, the position of substituents on the phenylalanine ring can influence binding affinity, with meta-substituted derivatives showing higher affinity than ortho- or para-substituted ones. nih.gov This knowledge is being applied to develop prodrugs and other delivery systems that target LAT1 for improved brain and cancer cell delivery. nih.govresearchgate.net
| Transporter | Substrates | Location | Significance |
| LAT1 (SLC7A5) | Large neutral amino acids (e.g., Phenylalanine, Leucine, Tyrosine) nih.govsolvobiotech.com | Blood-brain barrier, tumor cells, placenta, testis nih.govnih.govsolvobiotech.com | Mediates transport of essential amino acids into the brain and is a target for drug delivery to the CNS and cancer cells. nih.govnih.gov |
| GLUT1 | Glucose, mannose, galactose mdpi.com | Blood-brain barrier mdpi.com | Primary transporter for glucose into the brain. mdpi.com |
Characterization of Biologically Active Metabolites and Biotransformation Products
Formation and Activity of N-Lactoyl-phenylalanine (Lac-Phe) in Biological Systems
N-Lactoyl-phenylalanine (Lac-Phe) is a recently identified metabolite that is gaining attention for its role in metabolism and energy homeostasis. wikipedia.orgcaymanchem.com It is formed from the conjugation of lactate (B86563) and phenylalanine by the enzyme cytosolic nonspecific dipeptidase 2 (CNDP2) through a process of reverse proteolysis. nih.govhmdb.ca This formation is rapid, with plasma levels of Lac-Phe strongly correlating with the levels of its precursors, lactate and phenylalanine. nih.govhmdb.ca
The biological activity of Lac-Phe is most notably associated with the regulation of food intake and body weight. wikipedia.orgcaymanchem.comebi.ac.uk Studies in mice have shown that elevated levels of Lac-Phe, which can be induced by intense exercise, lead to a suppression of appetite and a reduction in adiposity. caymanchem.comebi.ac.uk Chronic administration of Lac-Phe has been demonstrated to decrease body weight and improve glucose homeostasis in diet-induced obese mice. ebi.ac.uk These effects are thought to be mediated through the activation of neural populations in the hypothalamus and brainstem. wikipedia.org
Interestingly, while intraperitoneal injection of Lac-Phe in mice reduces food intake, oral administration does not produce the same anti-obesity effects. wikipedia.org Lac-Phe is also found naturally in some fermented foods, where it may contribute to the umami flavor. wikipedia.org
| Metabolite | Precursors | Synthesizing Enzyme | Key Biological Activities |
| N-Lactoyl-phenylalanine (Lac-Phe) | Lactate, Phenylalanine nih.govhmdb.ca | Cytosolic nonspecific dipeptidase 2 (CNDP2) nih.govhmdb.ca | Suppresses food intake, reduces body weight and adiposity, improves glucose homeostasis. caymanchem.comebi.ac.uk |
Biochemical Significance of Phenyllactic Acid (PLA)
Phenyllactic acid (PLA) is a naturally occurring organic acid with broad-spectrum antimicrobial properties. biologyinsights.comresearchgate.net It is produced by various microorganisms, particularly lactic acid bacteria (LAB) found in fermented foods, through the metabolism of phenylalanine. biologyinsights.comoup.com The biosynthesis involves the transamination of phenylalanine to phenylpyruvic acid, which is then reduced to PLA. biologyinsights.commedcraveonline.com
The primary significance of PLA lies in its ability to inhibit the growth of a wide range of bacteria and fungi, making it a natural food preservative. biologyinsights.comresearchgate.netoup.com Its antimicrobial mechanism is multifaceted, involving the disruption of microbial cell membranes and the inhibition of enzymes and metabolic pathways. biologyinsights.com The L-isomer of PLA is often more potent than the D-isomer. biologyinsights.com
Beyond its antimicrobial effects, PLA also exhibits antioxidant properties. biologyinsights.com It is found in various fermented products like sourdough and yogurt, contributing to their preservation and flavor profiles. biologyinsights.com The presence of PLA in the diet may also influence the gut microbiota. biologyinsights.com
Homologation Pathways of L-Phenylalanine in Biological Systems
The homologation of amino acids, which involves the insertion or deletion of a methylene (B1212753) group into their side chain, is a relatively uncommon but significant biochemical modification. nih.govresearchgate.net This process can enhance the stability of natural peptides in biological systems. nih.gov
The homologation pathway of L-phenylalanine has been a subject of recent investigation. The first enzyme in this pathway, HphA, has been biochemically characterized. nih.govresearchgate.net HphA is homologous to enzymes involved in the primary metabolic pathways of other amino acids, such as L-leucine and L-lysine. nih.gov The enzymatic reactions catalyzed by HphA have been confirmed through techniques like high-performance liquid chromatography and tandem mass spectrometry. nih.govresearchgate.net
Structure Activity Relationship Sar and Computational Investigations of N 3 Indolylformyl L Phenylalanine and Its Analogs
Elucidation of Structural Determinants for Biological Activity and Specificity
The biological profile of a molecule is intrinsically linked to its three-dimensional structure and chemical features. For N-(3-Indolylformyl)-L-phenylalanine analogs, key determinants of activity include the specific placement of substituents, the compound's stereochemistry, and the foundational roles of the indole (B1671886) and phenylalanine components.
For instance, research on halogenated phenylalanine analogs as ligands for the L-type amino acid transporter 1 (LAT1) revealed marked differences based on substituent placement. nih.gov Halogens at the ortho-position (position 2) of the benzene (B151609) ring, as seen in 2-iodo-L-phenylalanine, were found to significantly improve both affinity and selectivity for LAT1 compared to the parent phenylalanine. nih.gov In contrast, modifications at the meta (position 3) and para (position 4) positions resulted in different interaction profiles. nih.gov
Further evidence comes from studies on cyclic peptides incorporating phenylalanine, where substituents at the para-position (position 4) were shown to modulate the entire peptide's conformation. nih.gov A linear relationship was observed between the conformational free energies and the Hammett constants (a measure of the electronic effect of the substituent). nih.gov Electron-donating substituents at the para-position enhanced CH⋯π interactions, which stabilized a folded conformation of the peptide, while electron-withdrawing groups led to a more flexible structure. nih.gov This highlights how a substituent's electronic properties at a specific position can have a cascading effect on molecular shape and biological recognition.
The table below summarizes findings on how substituent position affects the biological activity of phenylalanine analogs.
Table 1: Effect of Substituent Position on Phenylalanine Analog Activity
| Compound Class | Substituent Position | Observed Effect | Target/System | Citation |
|---|---|---|---|---|
| Halogenated Phenylalanines | Ortho (2-position) | Markedly improved affinity and selectivity | L-type amino acid transporter 1 (LAT1) | nih.gov |
| Meta (3-position) | Different interaction profile compared to ortho | L-type amino acid transporter 1 (LAT1) | nih.gov | |
| Para (4-position) | Different interaction profile compared to ortho | L-type amino acid transporter 1 (LAT1) | nih.gov | |
| Phenylalanine-incorporated cyclic peptide | Para (4-position) | Modulates global peptide conformation via electronic effects | Peptide folding equilibrium | nih.gov |
| Indol-3-yl-N-phenylcarbamic amides | Meta and Para | Favorable positions for introducing halides or alkyl groups | STING protein | nih.gov |
Stereochemistry is a cornerstone of molecular recognition in biological systems, where enzymes and receptors often exhibit a high degree of stereospecificity. The "L" configuration of the phenylalanine moiety in this compound is not arbitrary; it is crucial for its interaction with chiral biological macromolecules.
Studies on amino acid-based amphiphiles have demonstrated the profound impact of stereochemistry on molecular organization. Enantiomerically pure compounds (e.g., L-isomers only) were found to form different monolayer lattice structures compared to their racemic (DL) mixtures. nih.gov This fundamental difference in self-assembly highlights how chirality dictates intermolecular interactions, which is a foundational principle for how a molecule interacts with a structured binding pocket in a protein.
In the context of transporter proteins, stereochemistry is paramount. The L-type amino acid transporter (LAT1), for example, primarily recognizes and transports L-amino acids. Research on phenylalanine analogs has shown that compounds like (R)-2-amino-1,2,3,4-tetrahydro-2-naphthoic acid, which has a specific stereoconfiguration, exhibit high affinity and selectivity for LAT1. nih.gov This underscores that the precise spatial arrangement of the amino acid's functional groups (the amino and carboxyl groups relative to the side chain) is essential for binding and transport. Similarly, the inhibitory properties of an L-DOPA analogue, (S)-3-amino-tyrosine, against human tyrosinase further confirm the importance of a specific stereoisomer for biological activity. nih.gov The use of the L-phenylalanine scaffold is therefore a deliberate design choice to ensure proper recognition by and interaction with specific biological targets.
The indole moiety is a privileged scaffold in medicinal chemistry, known for its ability to participate in various biological interactions. nih.gov As a signaling molecule in nature, it is involved in processes like biofilm formation and drug resistance in bacteria. nih.gov In drug design, the indole ring can act as an effective anchor within a protein's binding site. Molecular docking studies have shown that the indole structure can play an important role in binding to the active site of enzymes like K. pneumoniae dihydrofolate reductase (DHFR). nih.gov In other contexts, such as HIV-1 capsid binders, the nitrogen atom on the indole ring can form specific hydrogen bond interactions with amino acid residues like Gln63, while the ring itself engages in favorable interactions with residues such as Met66 and Gln67. mdpi.com
The L-phenylalanine moiety provides the crucial amino acid backbone and the phenyl group, which are fundamental for recognition and binding. The phenylalanine core often forms extensive hydrophobic interactions within the binding pockets of target proteins. mdpi.com For example, in a class of HIV-1 capsid binders, the phenylalanine core was identified as being crucial for maintaining antiviral activity by fitting into a hydrophobic region of the protein. mdpi.com The amino acid portion also provides handles for key polar interactions. The acylamino linker attached to the phenylalanine can form hydrogen bonds with residues like Asn57 and Gln63, further stabilizing the ligand-protein complex. mdpi.com
Together, the indole ring acts as a key recognition element and anchor, often through hydrogen bonding and π-stacking interactions, while the L-phenylalanine moiety provides the necessary structural framework and engages in critical hydrophobic and polar contacts.
In Silico Modeling and Chemoinformatics Applications
Computational methods are indispensable tools for modern drug discovery and for understanding the complex interactions of molecules like this compound. In silico techniques such as QSAR, molecular docking, and molecular dynamics provide deep insights into the structure-activity relationship at a molecular level.
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel, un-synthesized molecules and for identifying the key structural features that drive potency.
For derivatives of phenylalanine, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov In a study on β-phenylalanine derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors, CoMFA and CoMSIA models were developed using the steric and electrostatic fields of the molecules. nih.gov These models showed high predictive power, with cross-validated r² values (a measure of predictivity) of up to 0.759. nih.gov
The output of such studies is often visualized as 3D contour maps, which highlight regions around the molecule where certain properties are favorable or unfavorable for activity. For example, a CoMFA map might show that a bulky, sterically favorable group is preferred in one region, while an electropositive group is beneficial in another. Analysis of these maps helps medicinal chemists understand the structural requirements for potent inhibition and guides the design of the next generation of compounds. nih.gov
Table 2: Application of QSAR Models to Phenylalanine Derivatives
| QSAR Method | Compound Class | Target Enzyme | Key Findings | Citation |
|---|---|---|---|---|
| CoMFA & CoMSIA | β-Phenylalanine Derivatives | Dipeptidyl Peptidase IV (DPP-IV) | Developed highly predictive models (r²cv > 0.7) to identify structural requirements for inhibition. | nih.gov |
| 3D-QSAR | Biphenyl-3-yl alkylcarbamates | Fatty Acid Amide Hydrolase | Used to understand the impact of N-portion substituents on inhibitory activity. | researchgate.net |
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand to its protein target.
Molecular docking predicts the preferred orientation of a ligand within a binding site and estimates the strength of the interaction, often represented as a docking score. This method has been widely used to study both indole-based and phenylalanine-based compounds. For example, docking studies of indole-based diaza-sulphonamides with the JAK-3 protein helped identify the most promising anti-cancer candidates by predicting their binding affinity and interactions within the active site. nih.gov Similarly, docking was used to analyze how indol-3-yl-N-phenylcarbamic amides bind to and inhibit the STING protein. nih.gov
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target complex. While docking gives a static snapshot, MD simulates the movements of atoms over time, allowing researchers to assess the stability of the binding pose and observe conformational changes in both the ligand and the protein. Studies on phenylalanine derivatives interacting with human tyrosinase have combined docking with MD simulations and free energy calculations to provide conclusive evidence of the binding mode and to understand the energetics of the interaction. nih.gov This combination of techniques offers a robust, dynamic view of how a ligand is recognized and held within its binding site, validating the interactions predicted by docking and providing deeper mechanistic insight.
Bioinformatical Analysis of Enzyme Homologs and Metabolic Networks
The biosynthesis of this compound, a conjugate of indole-3-carboxylic acid and L-phenylalanine, is not extensively detailed in dedicated studies. However, a comprehensive understanding can be constructed through bioinformatical analysis of homologous enzymes and related metabolic networks. This involves examining the synthesis pathways of its constituent parts and identifying enzyme families known to catalyze similar conjugation reactions.
The formation of this compound likely proceeds through a multi-step metabolic pathway involving enzymes for the synthesis of the indole-3-carboxylic acid moiety, the provision of L-phenylalanine, and the final condensation of these two molecules.
Enzymatic Synthesis of the Indole-3-Carboxylic Acid Moiety
In the model plant Arabidopsis thaliana, indole-3-carboxylic acid (ICOOH) is a known secondary metabolite derived from tryptophan. nih.gov The biosynthesis involves intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile. nih.gov Key enzymes in this pathway have been identified, providing a basis for identifying homologs in other organisms through bioinformatic approaches.
One of the crucial enzymes is Arabidopsis ALDEHYDE OXIDASE 1 (AAO1), a molybdenum-containing enzyme that oxidizes indole-3-carbaldehyde to indole-3-carboxylic acid. nih.gov Another significant enzyme is the cytochrome P450, CYP71B6, which can convert indole-3-acetonitrile into both indole-3-carbaldehyde and indole-3-carboxylic acid. nih.gov
Bioinformatical searches for homologs of these enzymes can reveal potential ICOOH-producing capabilities in a wide range of organisms.
| Enzyme Family | Known Enzyme | Organism | Function | Homologs |
| Aldehyde Oxidase | AAO1 | Arabidopsis thaliana | Oxidation of indole-3-carbaldehyde to indole-3-carboxylic acid. nih.gov | Homologs are widespread in plants, animals, and fungi. |
| Cytochrome P450 | CYP71B6 | Arabidopsis thaliana | Conversion of indole-3-acetonitrile to indole-3-carbaldehyde and indole-3-carboxylic acid. nih.gov | The CYP71 family is a large and diverse group in plants, often involved in secondary metabolism. |
Metabolic Network for L-Phenylalanine Supply
L-phenylalanine is a primary metabolite and its biosynthetic pathway is well-conserved across many organisms. In microorganisms like Escherichia coli, the pathway starts from the precursors phosphoenolpyruvate (B93156) and erythrose 4-phosphate and proceeds through the common aromatic amino acid pathway to chorismate. nih.gov From chorismate, a specific branch leads to L-phenylalanine. nih.gov Metabolic engineering efforts in E. coli have focused on overexpressing rate-limiting enzymes and removing feedback inhibition to increase L-phenylalanine production. nih.gov
Key enzymes in the specific L-phenylalanine pathway include chorismate mutase and prephenate dehydratase. Bioinformatic analysis of these enzymes and their regulatory elements is crucial for understanding the metabolic flux towards L-phenylalanine available for conjugation reactions.
Enzymatic Conjugation of Indole-3-Carboxylic Acid and L-Phenylalanine
The final step in the formation of this compound is the creation of an amide bond between the carboxyl group of indole-3-carboxylic acid and the amino group of L-phenylalanine. This type of reaction is typically catalyzed by N-acyltransferases or non-ribosomal peptide synthetases (NRPSs).
While a specific enzyme for the synthesis of this compound has not been characterized, the enzymatic synthesis of other N-acyl-L-phenylalanine derivatives provides a strong model. For instance, cell-free extracts of Escherichia coli can synthesize N-acetyl-L-phenylalanine from acetyl-CoA and L-phenylalanine, a reaction catalyzed by an acetyl-CoA-L-phenylalanine α-N-acetyltransferase. nih.gov This suggests a plausible mechanism where indole-3-carboxylic acid is first activated to a thioester, such as Indolylformyl-CoA, by an acyl-CoA synthetase. This activated intermediate can then serve as a substrate for an N-acyltransferase that ligates it to L-phenylalanine.
In plants, the formation of an ICOOH-aspartate conjugate has been observed in Arabidopsis, indicating that the machinery for such conjugations exists. nih.gov Fungi are also known to produce a vast array of indole alkaloids, often through the action of NRPSs. nih.gov These large, modular enzymes can incorporate a variety of amino acids and other carboxylic acids, making them prime candidates for the synthesis of compounds like this compound. nih.gov Bioinformatic mining of fungal genomes for NRPS gene clusters that are co-localized with genes for indole metabolism could lead to the discovery of the relevant biosynthetic pathway. nih.gov
| Enzyme Class | Proposed Function | Example of Related Activity | Potential Substrates |
| Acyl-CoA Synthetase | Activation of indole-3-carboxylic acid | - | Indole-3-carboxylic acid, ATP, CoA |
| N-Acyltransferase | Transfer of the indolylformyl group to L-phenylalanine | Acetyl-CoA-L-phenylalanine α-N-acetyltransferase in E. coli synthesizes N-acetyl-L-phenylalanine. nih.gov | Indolylformyl-CoA, L-phenylalanine |
| Non-Ribosomal Peptide Synthetase (NRPS) | Modular synthesis incorporating indole-3-carboxylic acid and L-phenylalanine | Fungal NRPSs synthesize a wide variety of indole alkaloids. nih.govresearchgate.net | Indole-3-carboxylic acid, L-phenylalanine |
Applications in Chemical Biology Research and Future Directions
Design and Development of Chemical Probes for Cellular Pathways
There is currently no specific information available in peer-reviewed literature detailing the design or use of N-(3-Indolylformyl)-L-phenylalanine as a chemical probe for studying cellular pathways. Research on chemical probes often involves the indole (B1671886) scaffold or phenylalanine analogs, but the specific conjugate has not been described in this context.
Role in Antimicrobial Research and Development of Anti-infective Agents
There is no available research data or studies that investigate or establish a role for this compound in antimicrobial research or the development of anti-infective agents. The antimicrobial properties of this specific compound have not been reported in the scientific literature.
Future Perspectives in Academic Research on this compound
Without existing foundational research on its biological activities or applications, there are no specific discussions in academic literature regarding the future research perspectives for this compound. Any discussion on its future would be speculative and not based on published research findings.
Due to the absence of specific data for this compound in the requested areas, providing a detailed, informative, and scientifically accurate article according to the provided outline is not possible.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy :
- Mass Spectrometry : ESI-TOF confirms molecular ion ([M+H]⁺) with exact mass matching theoretical values (e.g., C₁₈H₁₆N₂O₃: 316.12 g/mol).
- IR Spectroscopy : Amide I band (~1650 cm⁻¹) and formyl C=O stretch (~1700 cm⁻¹) .
What strategies can resolve contradictions in reported biological activities of this compound across different studies?
Advanced Research Focus
Discrepancies often arise from:
- Assay Conditions : Variations in pH, ionic strength, or cell lines. Standardize protocols (e.g., fixed 10 µM concentration in PBS pH 7.4) .
- Compound Purity : Confirm purity (>95%) via HPLC (C18 column, 254 nm detection).
- Orthogonal Validation : Combine enzymatic assays (e.g., fluorescence-based protease inhibition) with cellular viability tests (MTT assay) .
- Computational Models : MD simulations (GROMACS) assess binding stability under different conditions to reconcile in vitro/in vivo discrepancies .
What are the critical safety considerations when handling this compound in laboratory settings?
Q. Basic Research Focus
- PPE : Use nitrile gloves, goggles, and lab coats. Avoid skin/eye contact; rinse immediately with water if exposed .
- Ventilation : Handle in a fume hood to prevent inhalation of fine particulates.
- Storage : Seal in amber vials under inert gas (N₂) at –20°C to prevent oxidation.
- Waste Disposal : Collect in halogen-resistant containers for incineration .
How can researchers optimize the solubility and stability of this compound for in vitro and in vivo studies?
Q. Advanced Research Focus
- Solubility Enhancement : Use co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin inclusion complexes. For aqueous buffers, adjust pH to 7–8 (sodium phosphate) .
- Stability Testing : Conduct accelerated degradation studies (HPLC at 40°C/75% RH) to identify degradation products (e.g., hydrolysis of the formyl group).
- Formulation Strategies : Lyophilize with trehalose for long-term storage. For in vivo use, nanoemulsions (e.g., PLGA nanoparticles) improve bioavailability .
What experimental designs are recommended for studying the metabolic fate of this compound in cellular models?
Q. Advanced Research Focus
- Isotope Labeling : Synthesize ¹⁴C-labeled compound to track metabolic pathways via scintillation counting .
- LC-MS/MS Analysis : Detect metabolites (e.g., indole-3-acetic acid) in cell lysates using MRM transitions.
- Enzyme Knockdown Models : CRISPR/Cas9-edited cell lines (e.g., CYP3A4 KO) identify enzymes responsible for degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
